molecular formula C27H30N4O2S B11928270 SMCypI C31

SMCypI C31

カタログ番号: B11928270
分子量: 474.6 g/mol
InChIキー: VTRDNEOWTJUMQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SMCypI C31 is a non-peptidic cyclophilin inhibitor with potent peptidyl-prolyl cis/trans isomerases inhibitory activity. It has shown pangenotypic anti-hepatitis C virus activity, making it a promising candidate for antiviral therapies .

準備方法

The synthesis of SMCypI C31 involves the preparation of a non-peptidic small molecule that effectively inhibits cyclophilin. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that result in the formation of a potent cyclophilin inhibitor .

化学反応の分析

SMCypI C31 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are derivatives of this compound with modified chemical properties .

科学的研究の応用

SMCypI C31 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of cyclophilin and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of cyclophilin in cellular processes and viral replication.

    Medicine: Investigated for its potential as an antiviral agent, particularly against hepatitis C virus and other flaviviruses.

    Industry: Utilized in the development of new antiviral drugs and therapeutic agents

作用機序

SMCypI C31 exerts its effects by inhibiting the activity of peptidyl-prolyl cis/trans isomerases, specifically cyclophilin A. This inhibition disrupts the interaction between cyclophilin A and nonstructural protein 5A, which is crucial for the replication of hepatitis C virus. By blocking this interaction, this compound effectively reduces viral replication and exhibits potent antiviral activity .

類似化合物との比較

SMCypI C31 is unique compared to other cyclophilin inhibitors due to its non-peptidic nature and potent inhibitory activity. Similar compounds include:

This compound stands out due to its high potency and specificity for cyclophilin A, making it a valuable tool for antiviral research and drug development.

特性

分子式

C27H30N4O2S

分子量

474.6 g/mol

IUPAC名

1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea

InChI

InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33)

InChIキー

VTRDNEOWTJUMQS-UHFFFAOYSA-N

正規SMILES

CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。